ethyl 4-[2-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate
Description
The compound ethyl 4-[2-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate is a heterocyclic hybrid molecule featuring:
- A 1,3-benzothiazole moiety linked to a 1,2,4-triazole ring via a methyl group.
- A 2-phenylethyl substituent at the triazole N4 position.
- A sulfanyl acetyl spacer connecting the triazole to a piperazine ring.
- A terminal ethyl carboxylate group.
Properties
IUPAC Name |
ethyl 4-[2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N6O4S2/c1-2-37-26(35)31-16-14-30(15-17-31)24(34)19-38-25-29-28-23(32(25)13-12-20-8-4-3-5-9-20)18-33-21-10-6-7-11-22(21)39-27(33)36/h3-11H,2,12-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJWVTDRKAOONU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(N2CCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features :
Comparison with Structural Analogs
Ethyl 4-[2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate (CAS: 850936-74-2)
- Structural Differences :
- Oxadiazole replaces triazole.
- 3-Methylphenyl substituent instead of benzothiazole-phenylethyl.
- Impact :
Ethyl 4-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}piperazine-1-carboxylate
Ethyl 4-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamido]benzoate
- Structural Differences: Thiazolinone ring replaces benzothiazole. Amide linker instead of sulfanyl acetyl.
- Impact: Thiazolinone’s hydrogen-bonding capacity may improve enzyme inhibition but reduce oral bioavailability .
Data Tables
Table 1: Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | ~550 | 3.8 | 10 |
| Ethyl 4-[2-[[5-(3-methylphenyl)-oxadiazol]... | 390.5 | 2.2 | 7 |
| Ethyl 4-{2-[4-(methylsulfonyl)phenyl]... | 367.4 | 1.5 | 8 |
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